

# Discovery and Initial Screening of MMV665916: A Technical Overview

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## Compound of Interest

Compound Name: MMV665916

Cat. No.: B2672996

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This whitepaper details the discovery and initial screening of the promising antimalarial compound **MMV665916**, a quinazolinone derivative identified through a comprehensive screening campaign. The following sections provide an in-depth guide to the methodologies employed in its initial characterization, quantitative data from these assays, and a visual representation of the discovery workflow. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.

## Summary of In Vitro Activity

**MMV665916** has demonstrated potent activity against the blood stages of *Plasmodium falciparum*, the deadliest species of malaria parasite. The compound exhibits a favorable selectivity profile, with significantly higher potency against the parasite than against a human cell line.

Compound ID	Target Organism	Assay Type	Metric	Value	Reference
MMV665916	P. falciparum (FcB1 strain)	Growth Inhibition	EC50	0.4 $\mu$ M	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
MMV665916	Human Fibroblast (AB943)	Cytotoxicity	-	Non-toxic	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
MMV665916	-	Selectivity Index (SI)	SI	>250	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

The initial characterization of **MMV665916** involved a series of standardized in vitro assays to determine its antiparasmodial efficacy and cytotoxicity.

### In Vitro Antiplasmodial Growth Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.

#### 1. Parasite Culture:

- The FcB1 strain of P. falciparum is cultured in human red blood cells (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
- Cultures are maintained at 37°C in a controlled atmosphere of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.
- Parasite synchronization is achieved by methods such as sorbitol treatment to obtain a culture enriched in the ring stage.

#### 2. Assay Procedure:

- A synchronized parasite culture with a parasitemia of approximately 1% is seeded into 96-well microplates.

- The test compound, **MMV665916**, is serially diluted and added to the wells.
- The plates are incubated for 72 hours under the same conditions as the parasite culture.
- Parasite growth is quantified by measuring the incorporation of [3H]-hypoxanthine, a nucleic acid precursor, which is added during the last 24 hours of incubation.
- The radioactivity is measured using a scintillation counter, and the results are expressed as a percentage of the growth of the untreated control.
- The 50% effective concentration (EC50) is determined by non-linear regression analysis of the dose-response curve.

## In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound against a human cell line to determine its selectivity for the parasite.

### 1. Cell Culture:

- The human fibroblast cell line AB943 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

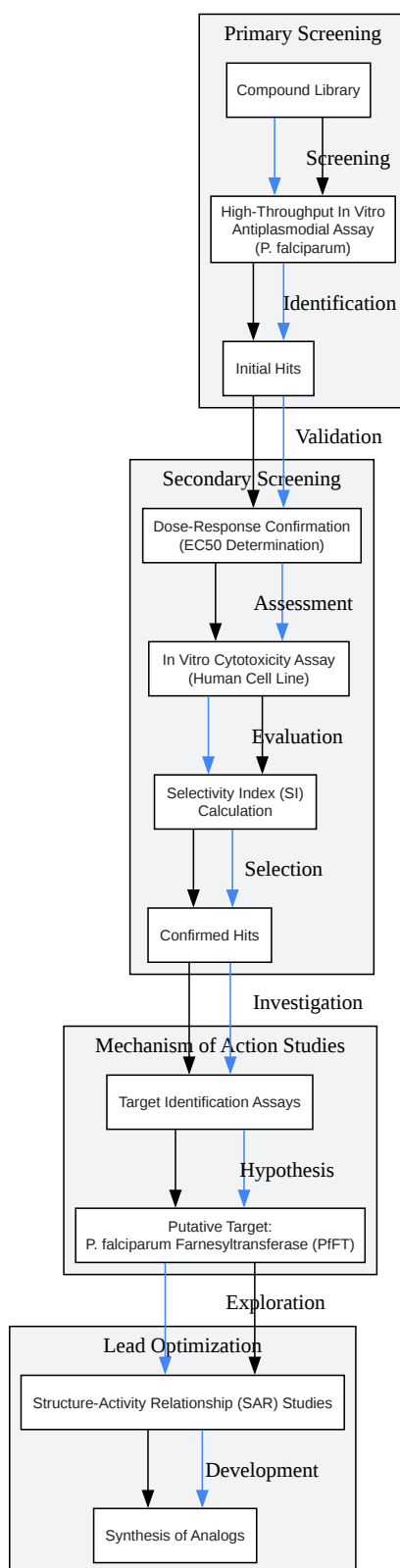
### 2. Assay Procedure:

- Cells are seeded into 96-well microplates and allowed to adhere overnight.
- **MMV665916** is serially diluted and added to the wells.
- The plates are incubated for 72 hours.
- Cell viability is assessed using a resazurin-based assay. Resazurin is a non-toxic, cell-permeable dye that is converted to the fluorescent resorufin by metabolically active cells.

- The fluorescence is measured using a microplate reader, and the results are expressed as a percentage of the viability of the untreated control.
- The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

## Discovery and Screening Workflow

The discovery of **MMV665916** followed a structured screening cascade, beginning with a large-scale primary screen and progressing through more detailed secondary and tertiary assays.

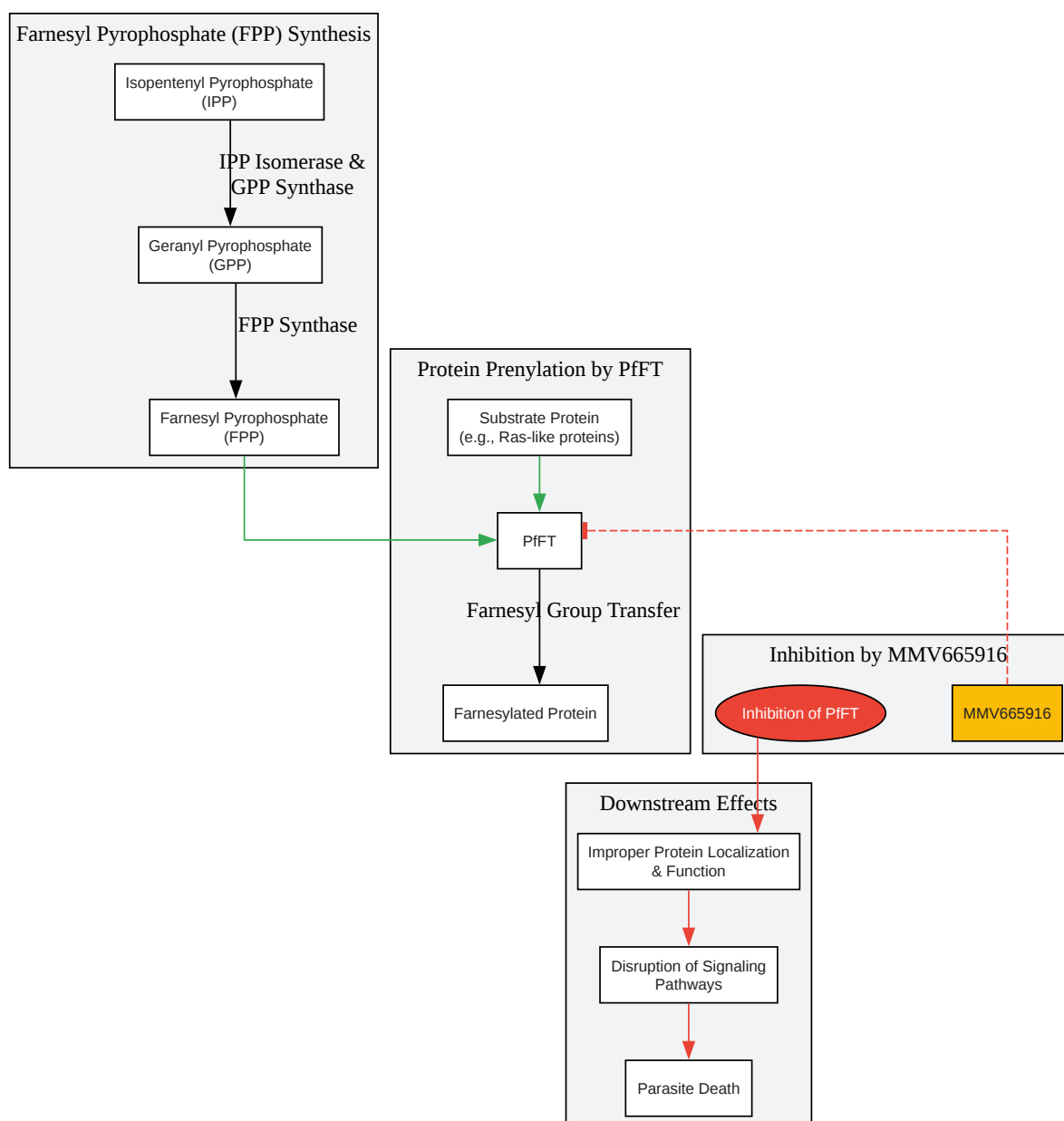


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Caption: Antimalarial drug discovery workflow for **MMV665916**.

## Potential Mechanism of Action: Targeting PfFT

Preliminary investigations into the mechanism of action of **MMV665916** suggest that it may target *P. falciparum* farnesyltransferase (PfFT).<sup>[1][2][3]</sup> Farnesyltransferase is a crucial enzyme in the post-translational modification of proteins, a process known as prenylation. This modification is essential for the proper localization and function of numerous proteins involved in critical cellular processes.



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Caption: Proposed mechanism of action of **MMV665916** via PfFT inhibition.

The inhibition of PfFT by **MMV665916** would disrupt the prenylation of key parasitic proteins, leading to their mislocalization and dysfunction. This, in turn, would interfere with essential signaling pathways and ultimately result in parasite death. The high selectivity of **MMV665916** suggests that it may exploit structural differences between the parasite and human farnesyltransferase enzymes. Further studies are underway to confirm this proposed mechanism and to optimize the quinazolinedione scaffold for improved potency and drug-like properties.

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## References

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